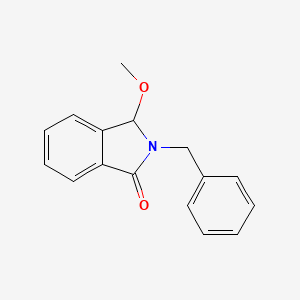![molecular formula C16H12N2O3S2 B12459655 2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B12459655.png)
2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant activity .
Preparation Methods
The synthesis of 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoic acid typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Thioether Formation: The benzothiazole is then reacted with a halogenated acetic acid derivative to form the thioether linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]benzoic acid can undergo various chemical reactions:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetamido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. It binds to GABA receptors and sodium channels, modulating their activity and thereby exerting anticonvulsant effects. The compound’s structure allows it to fit into the binding sites of these targets, inhibiting abnormal neuronal activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and benzoic acid derivatives. Compared to these compounds, 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoic acid is unique due to its combined structural features, which confer specific pharmacological properties. Other similar compounds include:
2-(1,3-Benzothiazol-2-ylsulfanyl)benzoic acid: Lacks the acetamido group, which may affect its pharmacological activity.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Contains a succinic acid moiety instead of a benzoic acid moiety, leading to different chemical and biological properties.
Properties
Molecular Formula |
C16H12N2O3S2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O3S2/c19-14(17-11-6-2-1-5-10(11)15(20)21)9-22-16-18-12-7-3-4-8-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21) |
InChI Key |
UTFPIMQLNWVOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12459588.png)

![(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B12459599.png)
![Methyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12459600.png)


![N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12459623.png)

![(1R,2R,3S,3aR,8bR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12459632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459636.png)
![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)
